

Spectroscopic and Structural Elucidation of Cuevaene B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cuevaene B**, a polyene carboxylic acid isolated from Streptomyces sp. HKI 0180. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for its isolation and characterization.

Spectroscopic Data of Cuevaene B

The structural elucidation of **Cuevaene B** was achieved through a combination of spectroscopic techniques. The data presented below is sourced from the initial isolation and characterization of the compound.

Table 1: NMR Spectroscopic Data for Cuevaene B in CDCl₃

¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data



| Position | δC (ppm) | δΗ (ppm, mult., J in Hz) |
|------------------|----------|--------------------------|
| 1 | 129.8 | 7.33, d, 7.5 |
| 2 | 122.4 | 7.01, t, 7.5 |
| 3 | 157.9 | - |
| 4 | 115.6 | 6.81, d, 7.5 |
| 4a | 139.7 | - |
| 5 | 116.3 | 7.20, s |
| 5a | 128.9 | - |
| 6 | 134.4 | - |
| 7 | 36.9 | 2.82, m |
| 8 | 29.5 | 1.85, m; 1.95, m |
| 9 | 36.1 | 2.30, m |
| 10 | 131.5 | 5.65, dd, 15.0, 7.0 |
| 11 | 128.7 | 6.25, dd, 15.0, 10.0 |
| 12 | 138.4 | 6.05, dd, 15.0, 10.0 |
| 13 | 125.9 | 6.75, d, 15.0 |
| 14 | 155.8 | - |
| 15 | 169.8 | - |
| 16 | 12.4 | 0.95, t, 7.5 |
| 17 | 25.8 | 1.65, m |
| 18 | 31.7 | 1.40, m |
| 19 | 22.7 | 1.30, m |
| 20 | 14.1 | 0.90, t, 7.0 |
| OCH ₃ | 56.2 | 3.85, s |



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Table 2: Mass Spectrometry and Infrared Spectroscopy

Data for Cuevaene B

| Technique | Data |
|---|--|
| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 385.2327 [M+H] ⁺ (Calcd. for C ₂₃ H ₃₃ O ₄ , 385.2328) |
| Infrared (IR) Spectroscopy (film) | 3400 (br), 2960, 2930, 2870, 1685, 1600, 1580, 1460, 1280, 1160, 995 cm ⁻¹ |

Experimental Protocols

The following protocols are based on the methods described in the original literature for the isolation and characterization of **Cuevaene B**.

Fermentation and Isolation

The producing organism, Streptomyces sp. HKI 0180, was fermented in a suitable medium to allow for the production of **Cuevaene B**. The isolation of the compound involved a multi-step process:

- Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted
 with acetone, and the acetone extract was concentrated and then partitioned between ethyl
 acetate and water.
- Chromatography: The combined ethyl acetate extracts were concentrated and subjected to silica gel column chromatography using a chloroform-methanol gradient.
- Further Purification: Fractions containing **Cuevaene B** were further purified by Sephadex LH-20 column chromatography eluting with methanol.
- Final Purification: The final purification was achieved by preparative HPLC on a reversed-phase column (RP-18) using a methanol-water gradient to yield pure **Cuevaene B**.

Spectroscopic Analysis

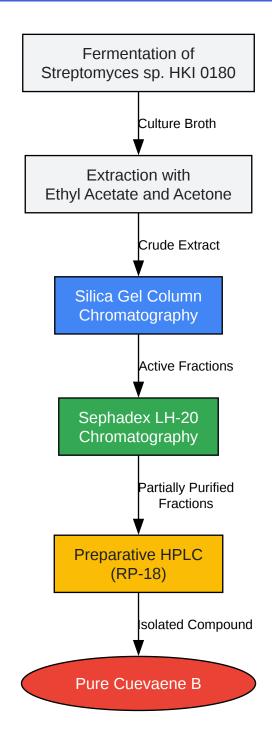


- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX 500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal (CDCl₃: δH = 7.26, δC = 77.0).
- Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using fast atom bombardment (FAB) as the ionization method.
- Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer Spectrum 100 FT-IR spectrometer as a film.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Cuevaene B** from the fermentation broth of Streptomyces sp. HKI 0180.





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Caption: Isolation workflow for **Cuevaene B**.

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